molecular formula C15H16O B1601048 1-(Naphthalen-2-yl)pentan-1-one CAS No. 33489-63-3

1-(Naphthalen-2-yl)pentan-1-one

Cat. No. B1601048
CAS RN: 33489-63-3
M. Wt: 212.29 g/mol
InChI Key: SNYBQYXAXAOSOF-UHFFFAOYSA-N
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Description

1-(Naphthalen-2-yl)pentan-1-one, also known as NPP, is a chemical compound that belongs to the family of cathinones. NPP is a synthetic stimulant that is structurally similar to amphetamines and cathinones. It has gained popularity in recent years as a research chemical due to its potential applications in scientific research.

Mechanism Of Action

1-(Naphthalen-2-yl)pentan-1-one acts as a dopamine and norepinephrine reuptake inhibitor. By blocking the reuptake of these neurotransmitters, 1-(Naphthalen-2-yl)pentan-1-one increases their availability in the synaptic cleft, leading to increased neurotransmission. This increased neurotransmission is believed to underlie the stimulant effects of 1-(Naphthalen-2-yl)pentan-1-one.

Biochemical And Physiological Effects

1-(Naphthalen-2-yl)pentan-1-one has been shown to increase locomotor activity and induce hyperthermia in rodents. It has also been shown to increase the release of dopamine and norepinephrine in the prefrontal cortex and striatum. Additionally, 1-(Naphthalen-2-yl)pentan-1-one has been shown to have anxiolytic and antidepressant effects in animal models.

Advantages And Limitations For Lab Experiments

One advantage of using 1-(Naphthalen-2-yl)pentan-1-one in lab experiments is its selectivity for dopamine and norepinephrine reuptake inhibition. This selectivity could allow researchers to study the role of these neurotransmitters in various neurological disorders without the confounding effects of other neurotransmitters. However, one limitation of using 1-(Naphthalen-2-yl)pentan-1-one in lab experiments is its potential for abuse. 1-(Naphthalen-2-yl)pentan-1-one is a synthetic stimulant that has not been thoroughly studied in humans, and its long-term effects are unknown.

Future Directions

There are several future directions for research on 1-(Naphthalen-2-yl)pentan-1-one. One area of research could be to study the effects of 1-(Naphthalen-2-yl)pentan-1-one on other neurotransmitter systems, such as serotonin and glutamate. Another area of research could be to study the long-term effects of 1-(Naphthalen-2-yl)pentan-1-one use in humans. Additionally, 1-(Naphthalen-2-yl)pentan-1-one could be used as a tool to study the role of dopamine and norepinephrine in various neurological disorders, such as depression, anxiety, and addiction.

Scientific Research Applications

1-(Naphthalen-2-yl)pentan-1-one has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a dopamine and norepinephrine reuptake inhibitor, which could be useful in studying the role of these neurotransmitters in various neurological disorders. 1-(Naphthalen-2-yl)pentan-1-one has also been shown to have anxiolytic and antidepressant effects, which could be useful in studying the underlying mechanisms of anxiety and depression.

properties

IUPAC Name

1-naphthalen-2-ylpentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O/c1-2-3-8-15(16)14-10-9-12-6-4-5-7-13(12)11-14/h4-7,9-11H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNYBQYXAXAOSOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)C1=CC2=CC=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90536929
Record name 1-(Naphthalen-2-yl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90536929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Naphthalen-2-yl)pentan-1-one

CAS RN

33489-63-3
Record name 1-(Naphthalen-2-yl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90536929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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